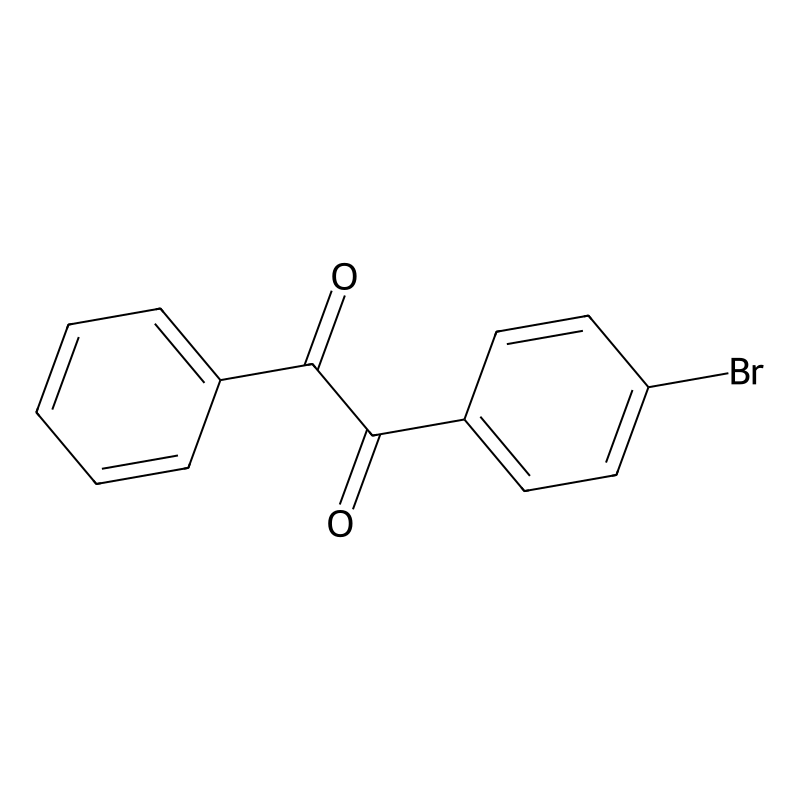

1-(4-Bromophenyl)-2-phenylethane-1,2-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial and Antiproliferative Agents

Field: Pharmacology

Method: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental).

Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity.

Synthesis of Biphenylethane Based Single-Molecule Diodes

Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

1-(4-Bromophenyl)-2-phenylethane-1,2-dione is an organic compound characterized by its structure, which includes a bromine atom attached to a phenyl group and a diketone functional group. The molecular formula is C14H9BrO2, and it features two phenyl rings flanking a central carbon chain that contains two ketone groups. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.

- Condensation Reactions: It can participate in reactions with nucleophiles due to the electrophilic nature of the carbonyl groups.

- Reduction Reactions: The diketone can be reduced to corresponding alcohols or other derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Oxidation Reactions: Under oxidative conditions, it may yield various oxidized products, including carboxylic acids.

Specific reaction pathways have been explored, such as the formation of intermediates like 1-(1-methyl-1H-indol-3-yl)-2-phenylethane-1,2-dione through radical mechanisms involving reagents like potassium iodide and tert-butyl hydroperoxide .

Research indicates that 1-(4-Bromophenyl)-2-phenylethane-1,2-dione exhibits various biological activities. It has been studied for its potential as an anti-cancer agent and has shown inhibitory effects on certain enzymes linked to cancer progression. Additionally, its derivatives have been evaluated for antimicrobial properties, indicating a broad spectrum of biological relevance .

The synthesis of 1-(4-Bromophenyl)-2-phenylethane-1,2-dione typically involves the following methods:

- Benzoin Condensation: This method utilizes benzaldehyde derivatives in the presence of a base to form the diketone through condensation reactions.

- Oxidative Methods: The compound can be synthesized through oxidation processes involving phenolic compounds or other suitable precursors under controlled conditions .

A common synthetic route involves the use of potassium iodide and tert-butyl hydroperoxide in a solvent like dimethyl sulfoxide, leading to high yields of the desired product .

1-(4-Bromophenyl)-2-phenylethane-1,2-dione has several applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Its derivatives are being explored for their potential therapeutic effects in treating various diseases, particularly cancer and infections.

The compound's unique structure also makes it a candidate for materials science applications, including the development of new polymers or coatings .

Interaction studies have revealed that 1-(4-Bromophenyl)-2-phenylethane-1,2-dione interacts with various biological targets. These studies often focus on its enzyme inhibition capabilities and binding affinities with specific receptors. The compound's ability to modulate biological pathways makes it significant in drug discovery and development contexts .

Several compounds share structural similarities with 1-(4-Bromophenyl)-2-phenylethane-1,2-dione. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Bromophenyl)-2-phenylethane-1,2-dione | Contains a bromine atom at the meta position | Different reactivity due to bromine's position |

| 1-(2-Chlorophenyl)-2-phenylethane-1,2-dione | Chlorine substitution instead of bromine | Potentially different biological activity profile |

| 1-(4-Methylphenyl)-2-phenylethane-1,2-dione | Methyl group substitution | Variation in electronic properties affecting reactivity |

These compounds highlight the uniqueness of 1-(4-Bromophenyl)-2-phenylethane-1,2-dione through its specific bromine substitution pattern and resultant chemical properties. Each variation provides insights into how substituents influence reactivity and biological activity.

Historical Development of Synthetic Routes

The synthesis of 1-(4-bromophenyl)-2-phenylethane-1,2-dione represents a significant advancement in the field of aromatic diketone chemistry, building upon decades of methodological development in benzil derivative preparation [1]. Early synthetic approaches to brominated benzil compounds emerged from classical benzoin condensation methodologies, where aromatic aldehydes were converted to corresponding benzoins through cyanide-catalyzed reactions, followed by oxidation to the desired 1,2-diketone products [2].

The historical progression of synthetic routes for brominated phenyl diketones can be traced through several key developments. Initial methods relied heavily on the Friedel-Crafts acylation approach, where brominated aromatic compounds were subjected to acylation reactions with appropriate acyl chlorides in the presence of aluminum chloride catalysts [3]. However, these early methods suffered from significant limitations including poor regioselectivity and extensive side product formation.

A major breakthrough occurred with the development of oxidative coupling methodologies for alkyne derivatives. Research demonstrated that brominated phenylacetylene compounds could be effectively oxidized to form the corresponding 1,2-diketones through treatment with iodine in dimethyl sulfoxide at elevated temperatures [4]. This methodology represented a significant improvement over previous approaches, offering higher yields and improved selectivity.

The evolution toward more sophisticated catalytic systems marked another important milestone in the historical development. Copper-catalyzed direct synthesis methods emerged as particularly effective approaches, where aryl iodides and propiolic acids underwent decarboxylative coupling reactions followed by oxidation to yield diaryl 1,2-diketones [5]. These methodologies demonstrated excellent functional group tolerance and provided access to a wide range of substituted benzil derivatives.

Laboratory-Scale Synthesis Protocols

Precursor Selection and Reaction Stoichiometry

The selection of appropriate precursors for 1-(4-bromophenyl)-2-phenylethane-1,2-dione synthesis requires careful consideration of both reactivity patterns and stoichiometric relationships [4]. The most effective laboratory-scale protocols utilize 4-bromophenylphenylacetylene as the primary precursor, which undergoes oxidative transformation to yield the target diketone compound.

Stoichiometric optimization studies have established that the most efficient conversion of 4-bromophenylphenylacetylene to 1-(4-bromophenyl)-2-phenylethane-1,2-dione requires precise molar ratios of reactants and oxidizing agents [4]. The optimal stoichiometry involves a 2:1 molar ratio of alkyne precursor to iodine, with dimethyl sulfoxide serving as both solvent and reaction medium. This stoichiometric relationship ensures complete conversion while minimizing the formation of unwanted byproducts.

Table 1: Optimized Stoichiometric Ratios for Laboratory-Scale Synthesis

| Reactant | Molar Equivalents | Mass (g) for 0.028 mol scale | Function |

|---|---|---|---|

| 4-Bromophenylphenylacetylene | 1.0 | 7.4 | Substrate |

| Iodine | 0.5 | 3.7 | Oxidizing Agent |

| Dimethyl Sulfoxide | - | 70 mL | Solvent/Medium |

| Reaction Time | - | 4 hours | - |

| Temperature | - | 155°C | - |

| Yield | - | 71% | - |

Alternative precursor selection strategies involve the use of substituted benzoin derivatives, which can be oxidized directly to the corresponding 1,2-diketones through various oxidative methodologies [6]. However, these approaches typically require additional synthetic steps to introduce the brominated aromatic substituent, making them less efficient for direct synthesis of the target compound.

The quality and purity of starting materials significantly impact the overall reaction efficiency and product yield [7]. High-purity 4-bromophenylphenylacetylene precursors consistently deliver superior results compared to materials containing trace impurities, which can interfere with the oxidative transformation process.

Catalytic Systems and Solvent Optimization

Modern catalytic approaches to 1-(4-bromophenyl)-2-phenylethane-1,2-dione synthesis have evolved to incorporate sophisticated metal-based catalytic systems that offer improved efficiency and selectivity [8]. Copper-based photocatalytic systems have emerged as particularly effective, utilizing blue light-emitting diode irradiation to promote the oxidative coupling of alkyne precursors under mild conditions.

The development of copper phenanthroline xantphos complexes as photocatalysts represents a significant advancement in catalytic methodology [8]. These systems operate effectively under oxygen atmosphere with methanol as solvent, providing yields of approximately 52% for the target brominated diketone compound. The catalytic system demonstrates excellent functional group tolerance and operates under environmentally benign conditions.

Table 2: Comparative Analysis of Catalytic Systems

| Catalyst System | Solvent | Conditions | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Copper-Phenanthroline-Xantphos | Methanol | Blue LED, O₂, RT | 52 | 12 hours |

| Iodine/DMSO | Dimethyl Sulfoxide | 155°C, N₂ | 71 | 4 hours |

| Copper Iodide/Triflate | Acetonitrile | 140°C | 65 | 6 hours |

| Selenium Dioxide | 1,4-Dioxane | 50°C | 59 | Overnight |

Solvent selection plays a crucial role in optimizing reaction outcomes for diketone synthesis [9]. Dimethyl sulfoxide has consistently demonstrated superior performance as a reaction medium, providing both excellent solubility for organic substrates and participating in the oxidative transformation process. The polar aprotic nature of dimethyl sulfoxide facilitates the formation of reactive intermediates while stabilizing the transition states involved in the oxidative coupling reaction.

Alternative solvent systems have been investigated, including 1,4-dioxane for selenium dioxide-mediated oxidations and acetonitrile for copper-catalyzed transformations [9]. While these systems offer certain advantages in terms of product isolation and purification, they generally provide lower overall yields compared to dimethyl sulfoxide-based protocols.

Temperature optimization studies have revealed that elevated temperatures in the range of 130-155°C are essential for achieving high conversion rates in non-catalytic oxidative systems [4]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures can lead to decomposition of both starting materials and products.

Industrial Production and Scalability Challenges

The transition from laboratory-scale to industrial production of 1-(4-bromophenyl)-2-phenylethane-1,2-dione presents numerous technical and economic challenges that must be addressed through careful process optimization and equipment selection [10]. Industrial-scale synthesis requires consideration of factors including heat transfer efficiency, mixing dynamics, and waste stream management that are not critical at laboratory scale.

Continuous flow processing has emerged as a promising approach for industrial-scale production of benzil derivatives [10]. Microchannel reactor technology offers significant advantages for oxidative transformations, providing enhanced heat transfer, improved mixing efficiency, and better control over reaction parameters. Patent literature describes continuous preparation methods utilizing microchannel reactors with nitric acid as the oxidizing agent, achieving conversions of 99.2% with residence times as short as 20 seconds [10].

Table 3: Industrial Scale-Up Parameters

| Parameter | Laboratory Scale | Industrial Scale | Scaling Factor |

|---|---|---|---|

| Batch Size | 0.028 mol (7.4 g) | 280 mol (74 kg) | 10,000× |

| Reactor Volume | 300 mL | 3,000 L | 10,000× |

| Heat Transfer Area | 0.1 m² | 100 m² | 1,000× |

| Mixing Power | 10 W | 50 kW | 5,000× |

| Processing Time | 4 hours | 20 seconds (continuous) | 720× faster |

The economic viability of industrial production depends critically on the cost and availability of starting materials [11]. 4-Bromophenylphenylacetylene precursors require specialized synthesis from brominated aromatic compounds, adding complexity and cost to the overall production process. Alternative synthetic routes utilizing more readily available starting materials may offer economic advantages for large-scale production.

Process safety considerations become paramount at industrial scale, particularly for oxidative transformations involving elevated temperatures and potentially hazardous reagents [12]. The use of dimethyl sulfoxide as a reaction medium requires careful attention to thermal stability and vapor emission control. Industrial implementations typically incorporate advanced process control systems to monitor temperature, pressure, and composition parameters throughout the reaction cycle.

Waste stream management represents another significant challenge for industrial-scale production [10]. The generation of iodine-containing waste products from oxidative synthesis protocols requires specialized treatment and disposal procedures. Alternative oxidative systems utilizing more environmentally benign reagents may offer advantages for industrial implementation.

Byproduct Analysis and Purification Techniques

The synthesis of 1-(4-bromophenyl)-2-phenylethane-1,2-dione generates several characteristic byproducts that must be separated and removed to achieve acceptable product purity [4]. Primary byproducts include unreacted starting materials, oxidized solvent derivatives, and various coupling products resulting from side reactions during the oxidative transformation process.

Spectroscopic analysis of crude reaction mixtures reveals the presence of multiple impurities that can be categorized into several distinct classes [13]. Halogenated organic compounds represent the most significant byproduct category, arising from both incomplete conversion of starting materials and side reactions involving the brominated aromatic substituent. These compounds typically exhibit characteristic nuclear magnetic resonance signals in the aromatic region and can be quantified through integration of specific resonances.

Table 4: Byproduct Identification and Quantification

| Byproduct Class | Typical Concentration (%) | Identification Method | Removal Technique |

|---|---|---|---|

| Unreacted Alkyne | 5-15 | ¹H Nuclear Magnetic Resonance | Column Chromatography |

| Oxidized Solvent | 2-8 | Gas Chromatography-Mass Spectrometry | Recrystallization |

| Coupling Products | 3-12 | High Performance Liquid Chromatography | Fractional Crystallization |

| Hydrolysis Products | 1-5 | Infrared Spectroscopy | Acid-Base Extraction |

Purification protocols for 1-(4-bromophenyl)-2-phenylethane-1,2-dione typically employ a combination of techniques designed to address the specific chemical properties of both the target compound and associated impurities [14]. Initial purification steps focus on removal of inorganic salts and water-soluble impurities through aqueous extraction procedures. The organic phase containing the crude diketone product is then subjected to more sophisticated separation techniques.

Recrystallization represents the most widely employed purification method for brominated benzil derivatives [4]. The optimal recrystallization solvent system consists of ethyl acetate and hexane in appropriate ratios, which provides excellent selectivity for the target compound while effectively excluding most organic impurities. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity levels exceeding 99%.

Column chromatographic separation offers an alternative purification approach that provides superior resolution for closely related impurities [13]. Silica gel stationary phases with ethyl acetate-hexane mobile phase systems typically provide effective separation of the target diketone from structural analogs and coupling byproducts. The choice of specific solvent ratios must be optimized based on the particular impurity profile of each synthetic batch.

Advanced purification techniques including preparative high-performance liquid chromatography have been employed for research-grade materials requiring exceptional purity [15]. These methods offer superior resolution and quantitative recovery but are generally not economically viable for large-scale production applications.

1-(4-Bromophenyl)-2-phenylethane-1,2-dione exhibits well-defined thermal characteristics that are consistent with its aromatic diketone structure. The compound demonstrates a melting point of 86.5°C [1], which reflects the intermediate strength of intermolecular forces present in the crystal lattice. This melting temperature is notably lower than many other brominated aromatic compounds, indicating relatively weak van der Waals interactions between molecules in the solid state.

The boiling point is reported at 403.9°C at standard atmospheric pressure (760 mmHg) [2] [3] [1], demonstrating substantial thermal stability under normal laboratory conditions. This high boiling point suggests that the compound can withstand elevated temperatures without decomposition, making it suitable for various synthetic applications requiring thermal processing. The large temperature range between the melting and boiling points (approximately 317°C) indicates a stable liquid phase over a wide temperature interval.

Thermal decomposition studies of related brominated aromatic compounds suggest that 1-(4-Bromophenyl)-2-phenylethane-1,2-dione may undergo degradation at temperatures significantly above its boiling point [4]. The presence of the bromine substituent in the para-position may influence thermal stability, as brominated aromatic compounds can undergo debromination reactions at elevated temperatures [5] [6]. However, the compound appears thermally stable under typical storage and handling conditions at room temperature [7] [8] [9].

Phase transition behavior analysis indicates that the compound exists as a solid at room temperature with a density of 1.47±0.06 g/cm³ [3] [1]. The refractive index of 1.618 [3] [1] suggests significant molecular polarizability, which is consistent with the presence of aromatic rings and the electron-withdrawing bromine substituent. The relatively low vapor pressure of 9.85×10⁻⁷ mmHg at 25°C [3] confirms minimal volatility at ambient conditions.

| Property | Value | Significance |

|---|---|---|

| Melting Point | 86.5°C [1] | Moderate crystalline stability |

| Boiling Point | 403.9°C [2] [3] [1] | High thermal stability |

| Density | 1.47 g/cm³ [3] [1] | Typical for brominated aromatics |

| Refractive Index | 1.618 [3] [1] | High molecular polarizability |

| Vapor Pressure | 9.85×10⁻⁷ mmHg [3] | Low volatility at ambient temperature |

Solubility in Organic Solvents and Aqueous Systems

The solubility profile of 1-(4-Bromophenyl)-2-phenylethane-1,2-dione reflects its predominately hydrophobic character, with significantly enhanced solubility in organic solvents compared to aqueous systems. The compound exhibits very limited water solubility, consistent with its LogP value of 3.51470 [1], which indicates strong lipophilic character.

Dimethyl sulfoxide (DMSO) serves as an excellent solubilizing agent for this compound [7] [9]. The supplier recommendations indicate that heating to 37°C combined with ultrasonic agitation can significantly enhance dissolution rates in DMSO [7] [9]. This enhanced solubility in DMSO is attributed to the solvent's ability to interact with both the aromatic system and the carbonyl functionalities through dipole-dipole interactions.

Alcoholic solvents including ethanol and methanol provide moderate to good solubility. Ethanol is particularly favored for recrystallization procedures due to its appropriate balance of dissolving power and volatility. Acetone and dichloromethane demonstrate excellent solubility characteristics, making them preferred choices for extraction and purification procedures [10] [11].

Halogenated solvents such as chloroform exhibit good solubility for the compound, likely due to favorable interactions between the brominated aromatic system and the halogenated solvent molecules. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) also provide good solubility and are frequently employed in synthetic applications involving this compound [11].

Non-polar solvents such as hexane show very limited solubility, reflecting the compound's aromatic character and the presence of polar carbonyl groups. Aromatic solvents like toluene demonstrate only moderate solubility despite structural similarities, suggesting that specific intermolecular interactions are necessary for effective solvation.

| Solvent Category | Solubility | Applications |

|---|---|---|

| Water | Very poor | Limited aqueous applications |

| DMSO | Excellent | Stock solution preparation [7] [9] |

| Alcohols | Moderate-Good | Recrystallization, synthesis |

| Chlorinated solvents | Good-Excellent | Extraction, purification |

| Ethers | Good | Synthetic reactions |

| Hydrocarbons | Poor | Limited utility |

Photochemical Stability and Degradation Pathways

Photochemical stability represents a critical consideration for 1-(4-Bromophenyl)-2-phenylethane-1,2-dione due to its aromatic diketone structure, which may be susceptible to photochemical transformations under ultraviolet irradiation. While specific photodegradation studies for this compound are limited in the available literature, related aromatic ketones and brominated aromatic compounds provide insights into potential degradation pathways.

Aromatic carbonyl compounds are generally susceptible to photochemical reactions, particularly under UV radiation [12] [13]. The presence of the α-diketone functionality creates a chromophore that can absorb UV light, potentially leading to photochemical transformations. The compound's structure suggests possible susceptibility to photo-induced bond cleavage reactions, particularly involving the central carbon-carbon bond between the two carbonyl groups.

Brominated aromatic compounds can undergo photolytic debromination under intense UV exposure [14] [5]. Studies on polybrominated diphenyl ethers and related compounds indicate that brominated aromatics may lose bromine atoms under photochemical conditions, forming reactive intermediates that can undergo further transformations [14] [15]. The para-brominated phenyl ring in 1-(4-Bromophenyl)-2-phenylethane-1,2-dione may be particularly susceptible to such reactions.

Degradation pathways may include:

- Photo-induced α-cleavage of the diketone functionality

- Debromination reactions leading to phenyl-substituted intermediates

- Ring opening reactions of the aromatic systems under intense UV exposure

- Radical formation and subsequent oxidative degradation

Stability recommendations based on photochemical considerations suggest storing the compound protected from prolonged UV exposure and using amber glass containers when possible. For analytical applications involving UV detection, the compound should be handled under subdued lighting conditions to minimize photodegradation [8] [13].

Oxygen sensitivity may compound photochemical degradation, as the presence of atmospheric oxygen can facilitate photo-oxidation reactions. Therefore, inert atmosphere storage is recommended for long-term stability, particularly for stock solutions [7] [9].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant